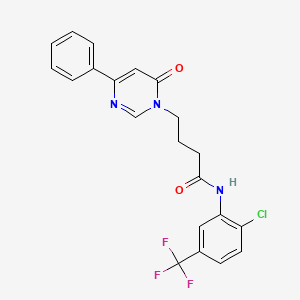
2-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-1-(4-(4-chlorophenyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related imidazole and piperazine derivatives typically involves multi-step reactions, including cyclocondensation, nucleophilic addition, and the use of catalysts to achieve high yield and specificity. For instance, a related synthesis process uses a four-component cyclo condensation involving diacetyl, aromatic aldehyde, piperazin-1-yl)ethanamine, and ammonium acetate with a catalyst in ethanol, resulting in compounds with significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often exhibits significant antimicrobial efficacy, attributed to the presence of imidazole and piperazine rings. These structures have been characterized using various spectroscopic techniques, including IR, NMR, and mass spectral studies, to confirm their composition and structural integrity. For example, azole-containing piperazine derivatives have shown remarkable and broad-spectrum antimicrobial efficacy against tested strains (Gan, Fang, & Zhou, 2010).
Chemical Reactions and Properties
Chemical reactions involving imidazole and piperazine derivatives are diverse, reflecting the reactivity of these moieties. These compounds participate in various chemical reactions, including nucleophilic substitution and cycloaddition, leading to a wide range of biological activities. The specific reactions and properties of these compounds depend on their substituents and the reaction conditions employed.
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and thermal stability, are crucial for their potential application in drug development. For instance, the solubility and thermal stability of a related compound were analyzed using TGA and DSC techniques, providing insights into its pharmacokinetics nature for further biological application (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological molecules, play a significant role in determining the biological activity of these compounds. For example, electrochemical synthesis methods have been explored for the preparation of arylthiobenzazoles, indicating the versatility of synthetic approaches to modify the chemical properties of piperazine derivatives (Amani & Nematollahi, 2012).
Scientific Research Applications
Antimicrobial and Antifungal Activities
A series of azole-containing piperazine derivatives, including structures resembling the compound , have shown notable antibacterial and antifungal activities. Certain derivatives demonstrated broad-spectrum antimicrobial efficacy against all tested strains, with activities comparable to standard drugs like chloramphenicol and fluconazole. Additionally, specific compounds within this series exhibited promising in vitro effects against cell lines like PC-3, indicating potential cytotoxic properties against cancer cells (Gan, Fang, & Zhou, 2010).
Antiviral Activities
Compounds structurally related to the chemical have been evaluated for their anti-HIV-1 and anti-HIV-2 activities. The derivatives explored in these studies aimed to develop new non-nucleoside reverse transcriptase inhibitors, demonstrating the potential of these compounds in antiviral research (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antitumor Activities
Several studies have synthesized and characterized compounds related to the one , showing potential antitumor and anticancer activities. For instance, compounds bearing piperazine amide moiety have been investigated for their anticancer activities against breast cancer cells, with some demonstrating promising antiproliferative properties (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Similarly, another study reported on the antitumor activity of piperazine-based tertiary amino alcohols against tumor DNA methylation processes (Hakobyan et al., 2020).
properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN6O/c22-19-1-3-20(4-2-19)27-13-15-28(16-14-27)21(29)17-25-10-7-24(8-11-25)9-12-26-6-5-23-18-26/h1-6,18H,7-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAILXZJJNNMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-1-(4-(4-chlorophenyl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2487453.png)
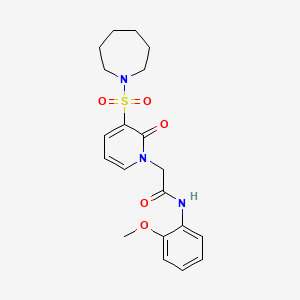
![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)
![1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487461.png)
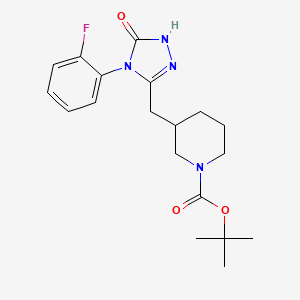

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)
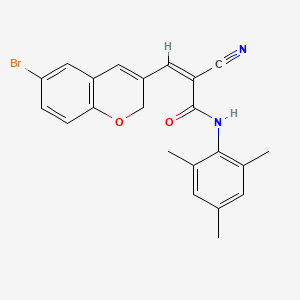
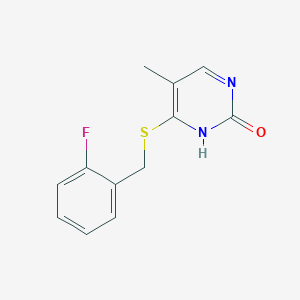
![Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487472.png)
![1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2487473.png)

